4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine
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Overview
Description
4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and sulfonyl groups that can enhance its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonyl groups via sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, would also be critical considerations to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.
Substitution: The sulfonyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The thiazole ring is known for its biological activity, and derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound’s structure suggests it could have pharmacological properties, such as anti-inflammatory or antimicrobial activity. Further research could lead to the development of new therapeutic agents.
Industry: In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl groups can enhance the compound’s solubility and reactivity, allowing it to penetrate biological membranes and reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: This compound shares the sulfonyl and aromatic groups but lacks the thiazole ring, which may result in different biological activity.
4,4′-Sulfonylbis(2-allylphenol): This compound also contains sulfonyl groups but has a different core structure, leading to distinct chemical and biological properties.
Uniqueness
What sets 4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-2-(propylsulfonyl)-1,3-thiazol-5-amine apart is its combination of a thiazole ring with multiple sulfonyl groups. This unique structure provides a balance of reactivity, solubility, and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H20N2O4S3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C16H20N2O4S3/c1-4-10-17-14-15(18-16(23-14)24(19,20)11-5-2)25(21,22)13-8-6-12(3)7-9-13/h4,6-9,17H,1,5,10-11H2,2-3H3 |
InChI Key |
PELSMYIRDPIRGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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